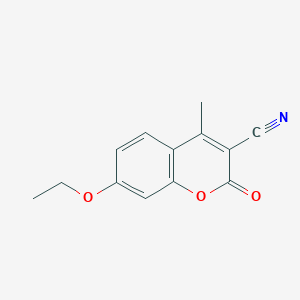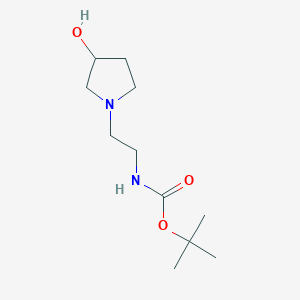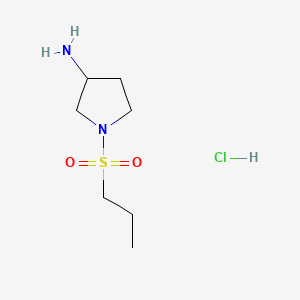![molecular formula C13H12N2O2 B11876902 Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-73-4](/img/structure/B11876902.png)
Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate is a bipyridine derivative, which is a class of compounds characterized by two pyridine rings connected by a single bond. These compounds are known for their versatility in various chemical reactions and their applications in different fields such as catalysis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate, often involves palladium-catalyzed cross-coupling reactions. One common method is the Negishi coupling, which involves the reaction of pyridyl zinc halides with halogen-substituted pyridines under mild conditions . This method is favored due to its high yield and tolerance to various functional groups.
Industrial Production Methods
Industrial production of bipyridine derivatives typically employs similar palladium-catalyzed coupling reactions, but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate has several applications in scientific research:
Biology: It can be used in the study of biological systems, particularly in the development of metal-based drugs and imaging agents.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological processes. For example, in catalysis, the metal-ligand complex can facilitate the activation of substrates and the formation of products through various catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
Etoricoxib: A bipyridine derivative used as a non-steroidal anti-inflammatory drug.
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in the synthesis of viologens and supramolecular structures.
Uniqueness
Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and the properties of its metal complexes. This makes it a valuable compound for specialized applications in catalysis and materials science.
Propiedades
Número CAS |
1346686-73-4 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
methyl 5-(5-methylpyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-3-4-12(15-6-9)10-5-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3 |
Clave InChI |
SKMXMGMFNTZFMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=CC(=CN=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11876822.png)












![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)
